molecular formula C11H13N5O3S B12788565 7-CN-8-MeS-Acyclic-7-deaza-dG CAS No. 127945-68-0

7-CN-8-MeS-Acyclic-7-deaza-dG

Cat. No.: B12788565
CAS No.: 127945-68-0
M. Wt: 295.32 g/mol
InChI Key: CBEBPNKZQJRLPX-UHFFFAOYSA-N
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Description

7-CN-8-MeS-Acyclic-7-deaza-dG: is a modified nucleoside analog that has garnered significant interest in the field of nucleic acid research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CN-8-MeS-Acyclic-7-deaza-dG involves multiple steps, starting from the basic nucleoside structureThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the selective modification of the nucleoside .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-CN-8-MeS-Acyclic-7-deaza-dG can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .

Scientific Research Applications

7-CN-8-MeS-Acyclic-7-deaza-dG has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids.

    Biology: Studied for its role in nucleic acid modification and its potential effects on genetic expression.

    Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of 7-CN-8-MeS-Acyclic-7-deaza-dG involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The molecular targets include specific enzymes involved in nucleic acid synthesis and modification. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-CN-8-MeS-Acyclic-7-deaza-dG include:

Uniqueness

The uniqueness of this compound lies in its combined structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in various research applications .

Properties

CAS No.

127945-68-0

Molecular Formula

C11H13N5O3S

Molecular Weight

295.32 g/mol

IUPAC Name

2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18)

InChI Key

CBEBPNKZQJRLPX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N

Origin of Product

United States

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